REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].[CH2:8](O)[CH3:9]>>[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([O:5][CH2:8][CH3:9])=[O:4]
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Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at ambient temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
HCl(g) bubbled in for 10 minutes
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Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
The flask was sealed with a septum
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Type
|
CONCENTRATION
|
Details
|
After 14 hours the mixture was concentrated in vacuo
|
Duration
|
14 h
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Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)OCC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |